
KL1333
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KL1333 es una pequeña molécula orgánica disponible por vía oral que actúa como un modulador de los niveles de nicotinamida adenina dinucleótido (NAD). Ha demostrado ser prometedora en la mejora del metabolismo energético y la función mitocondrial, particularmente en el contexto de enfermedades mitocondriales como la encefalomiopatía mitocondrial, la acidosis láctica y los episodios similares a un derrame cerebral (MELAS) .
Aplicaciones Científicas De Investigación
KL1333 se ha estudiado ampliamente por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades mitocondriales. Ha demostrado eficacia en la mejora de la función mitocondrial, el aumento de los niveles de trifosfato de adenosina (ATP) y la reducción de los niveles de lactato y especies reactivas de oxígeno (ROS) en células derivadas de pacientes con MELAS . Además, this compound se ha investigado por su potencial para mejorar la biogénesis y la función mitocondrial, lo que lo convierte en un candidato prometedor para el tratamiento de diversas disfunciones mitocondriales .
Mecanismo De Acción
KL1333 ejerce sus efectos modulando los niveles de NAD dentro de las células. Reacciona con la NAD(P)H:quinona oxidorreductasa 1, lo que lleva a la oxidación de NADH a NAD. Este aumento en los niveles de NAD activa varias vías de señalización clave, incluidas las vías SIRT1 y proteína quinasa activada por AMP (AMPK) . Estas vías posteriormente activan el coactivador 1-alfa del receptor activado por proliferadores de peroxisomas gamma (PGC-1α), que juega un papel crucial en la biogénesis y la función mitocondrial .
Métodos De Preparación
KL1333 se sintetiza a través de una serie de reacciones orgánicas que involucran sustratos y catalizadores específicos. La ruta sintética exacta y las condiciones de reacción son propiedad y no se han divulgado completamente en la literatura pública. se sabe que this compound reacciona con la NAD(P)H:quinona oxidorreductasa 1 (NQO1) como sustrato, lo que da como resultado aumentos en los niveles intracelulares de NAD a través de la oxidación de NADH .
Análisis De Reacciones Químicas
KL1333 experimenta varios tipos de reacciones químicas, principalmente involucrando la oxidación. Actúa como sustrato para la NAD(P)H:quinona oxidorreductasa 1, lo que lleva a la oxidación de NADH a NAD . Esta reacción es crucial para su papel en la modulación del metabolismo energético celular. El producto principal formado a partir de esta reacción es NAD, que juega un papel central en la producción y el metabolismo de la energía celular.
Comparación Con Compuestos Similares
KL1333 es único en su capacidad de modular los niveles de NAD y mejorar la función mitocondrial. Se ha comparado con otros compuestos como la idebenona y la coenzima Q10 (CoQ10), que también se dirigen a la función mitocondrial. this compound ha mostrado una actividad de oxidación de NADH significativamente mayor en comparación con estos compuestos, lo que lo convierte en un modulador más potente del metabolismo energético celular . Compuestos similares incluyen:
- Idebenona
- Coenzima Q10 (CoQ10)
This compound destaca por su mayor eficacia en el aumento de los niveles de NAD y la mejora de la función mitocondrial .
Propiedades
IUPAC Name |
2-propan-2-yl-3H-benzo[e]benzimidazole-4,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-7(2)14-15-10-8-5-3-4-6-9(8)12(17)13(18)11(10)16-14/h3-7H,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFWITSBVLLDCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C(=O)C(=O)C3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1800405-30-4 |
Source


|
| Record name | KL-1333 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800405304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KL-1333 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA2ZOL5UGM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does KL1333 interact with its target and what are the downstream effects?
A: this compound interacts with NAD(P)H:quinone oxidoreductase 1 (NQO1) as a substrate. [] This interaction leads to the oxidation of NADH, thereby increasing intracellular NAD+ levels. The elevation of NAD+ levels, in turn, activates SIRT1 and AMPK, which subsequently activate PGC-1α. [] This signaling cascade ultimately results in improved mitochondrial biogenesis and function. []
Q2: What is the evidence for this compound's efficacy in a disease model?
A: Research using fibroblasts derived from a patient with MELAS (Mitochondrial encephalomyopathy, lactic acidosis, and stroke-like episodes) demonstrated this compound’s potential. [] Specifically, this compound treatment led to:
- Increased ATP levels: Addressing the energy deficiency often observed in MELAS. []
- Decreased lactate levels: Indicating improved metabolic function. []
- Decreased ROS levels: Suggesting a reduction in oxidative stress. []
- Enhanced mitochondrial function: Including increased mitochondrial mass, membrane potential, and oxidative capacity. []
Q3: What are the next steps in this compound research?
A3: While promising in vitro results have been obtained, further research is crucial to fully elucidate this compound's therapeutic potential:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
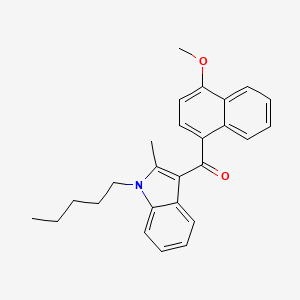
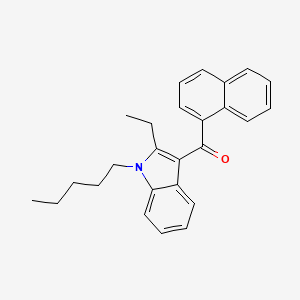
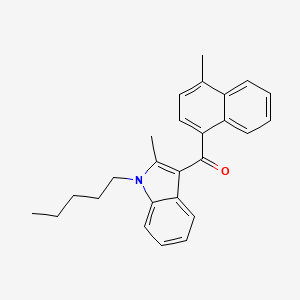
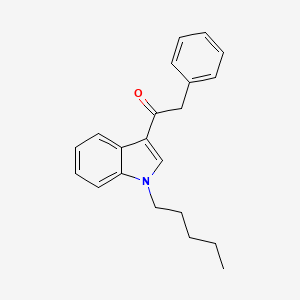
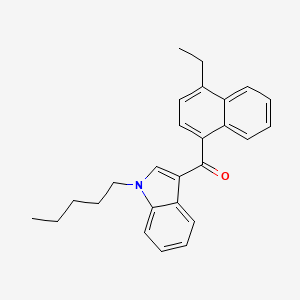
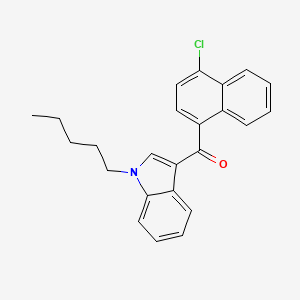
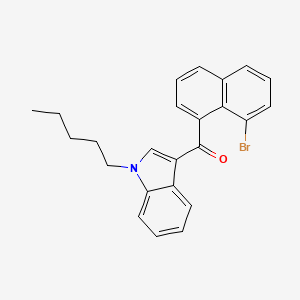
![1-(propan-2-yl)-N-(pyridin-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B608285.png)
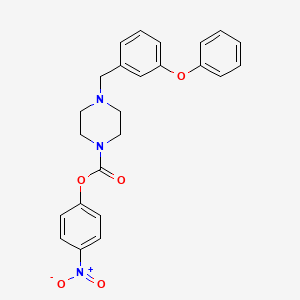
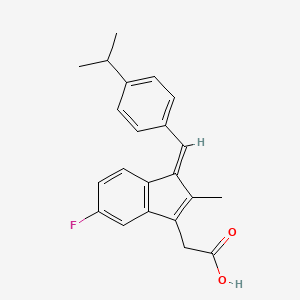

![N-[4-(6,7-dimethoxycinnolin-4-yl)oxyphenyl]-4-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B608293.png)
![N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-4-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B608294.png)
